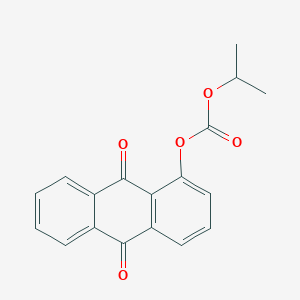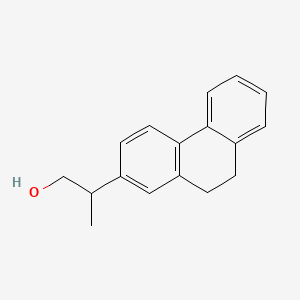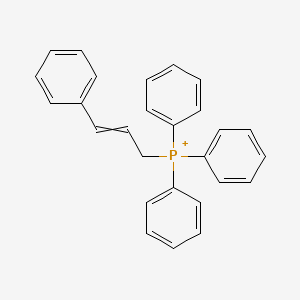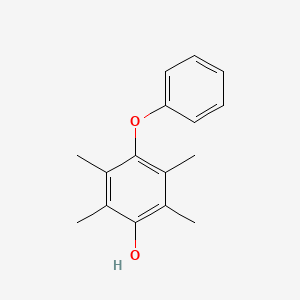
2,3,5,6-Tetramethyl-4-phenoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethyl-4-phenoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of four methyl groups and a phenoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethyl-4-phenoxyphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the tetramethylphenol ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethyl-4-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,3,5,6-Tetramethyl-4-phenoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethyl-4-phenoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of biological molecules. Pathways involved may include oxidative stress response and anti-inflammatory signaling .
Comparison with Similar Compounds
2,3,5,6-Tetramethylphenol: Lacks the phenoxy group, resulting in different chemical properties.
4-Phenoxyphenol: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: 2,3,5,6-Tetramethyl-4-phenoxyphenol is unique due to the combined presence of multiple methyl groups and a phenoxy group, which confer distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
34238-76-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-4-phenoxyphenol |
InChI |
InChI=1S/C16H18O2/c1-10-12(3)16(13(4)11(2)15(10)17)18-14-8-6-5-7-9-14/h5-9,17H,1-4H3 |
InChI Key |
UNGAFPYSGFWUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
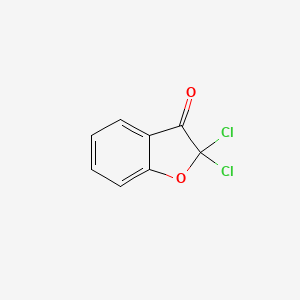
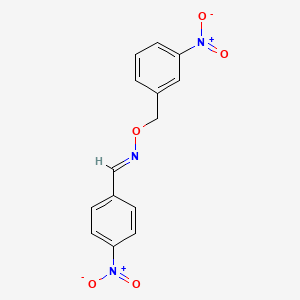

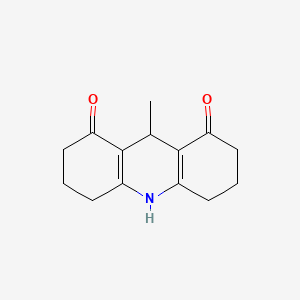
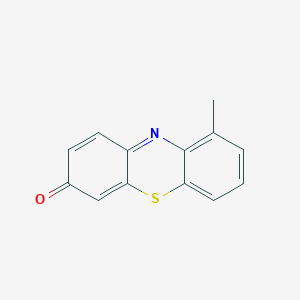
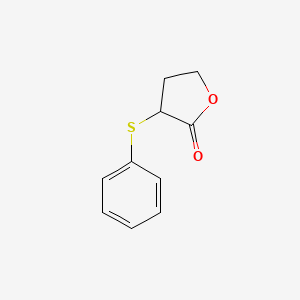
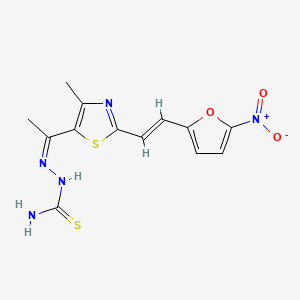
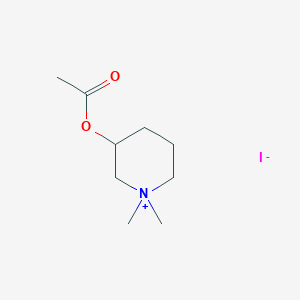
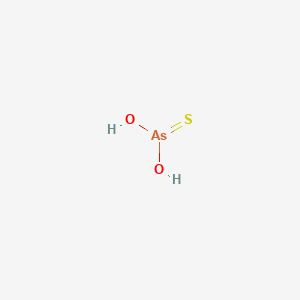
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
